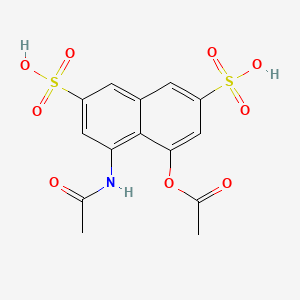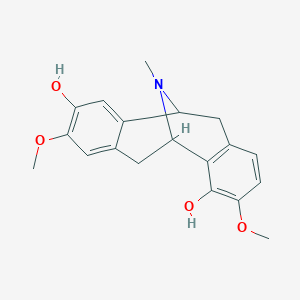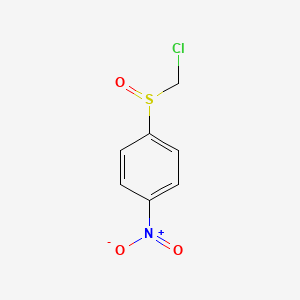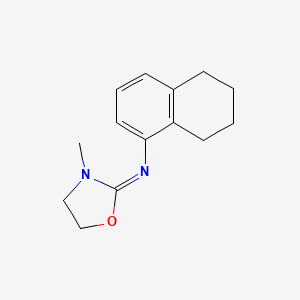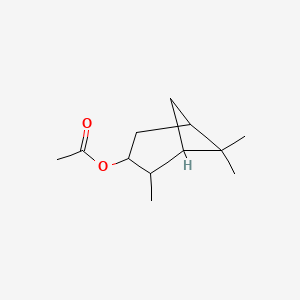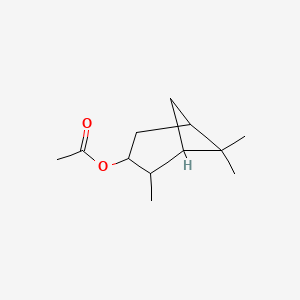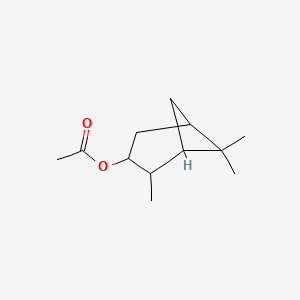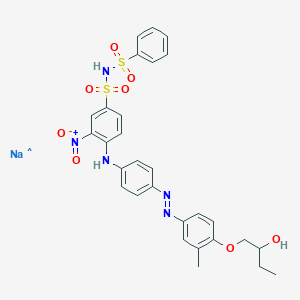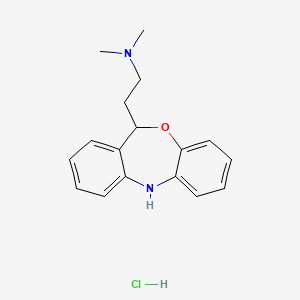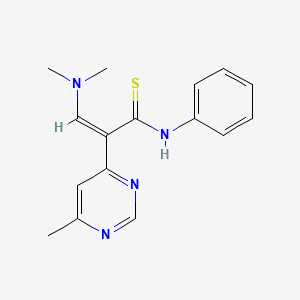
(+-)-Cyclobut-C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Cyclobut-C is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its four-membered cyclobutane ring, which imparts significant strain and reactivity to the molecule. The presence of chirality adds another layer of complexity, making it a valuable subject for stereochemical studies and applications in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Cyclobut-C typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photochemical cyclization of 1,3-butadiene derivatives. This reaction is often carried out in the presence of a photosensitizer and under ultraviolet light to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of (±)-Cyclobut-C may involve more scalable methods such as catalytic cyclization. This process can be optimized by using metal catalysts like palladium or nickel, which help in reducing the activation energy and increasing the yield of the desired product.
化学反应分析
Types of Reactions
(±)-Cyclobut-C undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutane.
Substitution: Nucleophilic substitution reactions are also possible, where halogenated derivatives of (±)-Cyclobut-C can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
科学研究应用
(±)-Cyclobut-C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studies of ring strain and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (±)-Cyclobut-C involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strain in the cyclobutane ring makes it highly reactive, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
相似化合物的比较
Similar Compounds
Cyclopropane: Another small-ring compound with significant ring strain but with a three-membered ring.
Cyclopentane: A five-membered ring compound with less strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound that is often used as a reference for studying ring strain.
Uniqueness
(±)-Cyclobut-C is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for applications in asymmetric synthesis.
属性
CAS 编号 |
130464-63-0 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-9-1-2-13(10(16)12-9)8-3-6(4-14)7(8)5-15/h1-2,6-8,14-15H,3-5H2,(H2,11,12,16) |
InChI 键 |
YFKYBKVHTQUYEF-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1N2C=CC(=NC2=O)N)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


